

# Toxicological Profile of 2,4-Pentanediol Dibenzoate: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: 2,4-Pentanediol dibenzoate

Cat. No.: B15382434

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Disclaimer: There is a significant lack of direct toxicological data for **2,4-Pentanediol Dibenzoate**. The following profile has been constructed using a read-across approach based on the toxicological data of its expected metabolic breakdown products: 2,4-Pentanediol and Benzoic Acid. This report is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

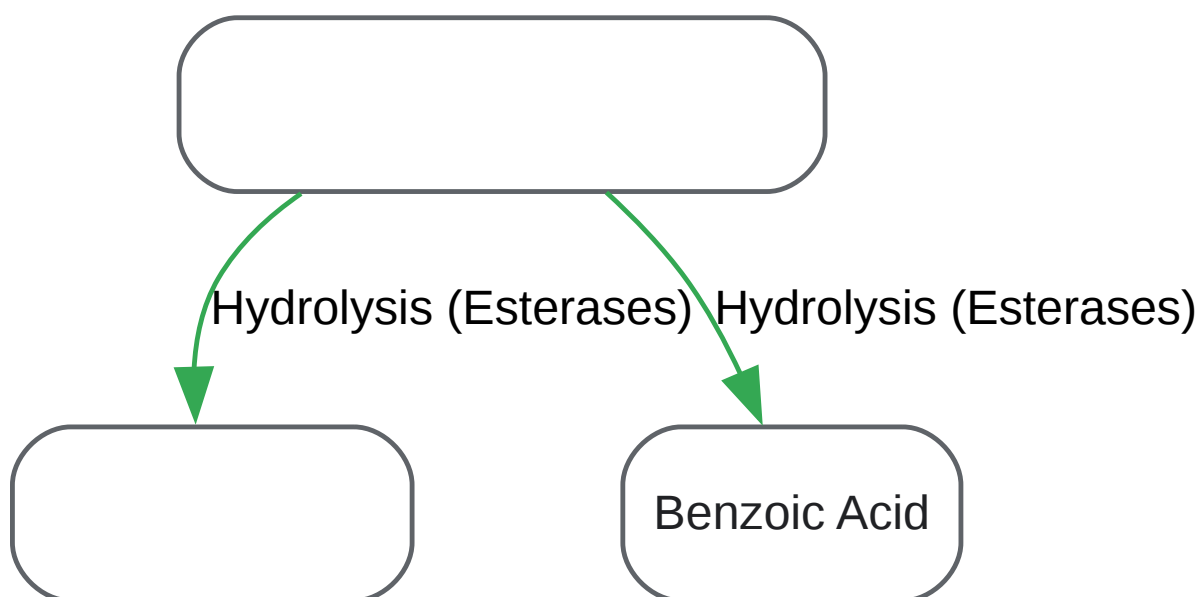
## Executive Summary

**2,4-Pentanediol dibenzoate** is a chemical for which no direct toxicological studies have been identified in publicly available literature. In the absence of empirical data, this document provides a predictive toxicological profile based on the known properties of its anticipated metabolites. It is expected that in vivo, **2,4-Pentanediol dibenzoate** will be hydrolyzed to 2,4-Pentanediol and benzoic acid. Therefore, the toxicological properties of these two metabolites are presented as a surrogate for the parent compound.

Based on the data of its metabolites, **2,4-Pentanediol dibenzoate** is predicted to have low acute toxicity via oral and dermal routes. It may be a mild skin irritant. Benzoic acid, one of the metabolites, has been extensively studied and is generally recognized as having low systemic toxicity, is not considered genotoxic in vivo, and has a high No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity. Data for several toxicological endpoints for 2,4-Pentanediol are not available.

## Predicted Metabolism of 2,4-Pentanediol Dibenzoate

In biological systems, it is anticipated that esterases will hydrolyze **2,4-Pentanediol dibenzoate** into its constituent alcohol, 2,4-Pentanediol, and benzoic acid. This metabolic pathway is a common fate for ester compounds in the body.



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#### Predicted Metabolic Pathway of 2,4-Pentanediol Dibenzoate.

## Toxicological Data of Metabolites

The following sections summarize the available toxicological data for the expected metabolites of **2,4-Pentanediol dibenzoate**.

### 2,4-Pentanediol

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	6860 mg/kg	[1]
LD50	Rabbit	Dermal	13536 mg/kg	[1]

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Mild skin irritation - 24 h	[1]
Eye Irritation	-	No data available	[1]

No data available.[1]

No data available.[1]

No data available.[1]

## Benzoic Acid

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1700-3040 mg/kg bw	[2]
LD50	Mouse	Oral	1940-2370 mg/kg bw	[2]

While specific quantitative data from standardized tests are not detailed in the search results, benzoic acid is known to be a mild irritant.

Cases of urticaria, asthma, rhinitis, or anaphylactic shock have been reported in sensitive individuals after oral, dermal, or inhalation exposure.[3]

Assay	System	With Metabolic Activation	Without Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium	Yes and No	Yes and No	Negative	<a href="#">[2]</a>
Chromosome Aberration	Mammalian cell lines	-	-	Weakly positive/Equiv ocal in vitro	<a href="#">[2]</a>
In vivo cytogenetic/m icronucleus assays	-	-	-	Negative	<a href="#">[2]</a>

Overall, benzoic acid is not considered to be genotoxic in vivo.[\[2\]](#)[\[4\]](#)

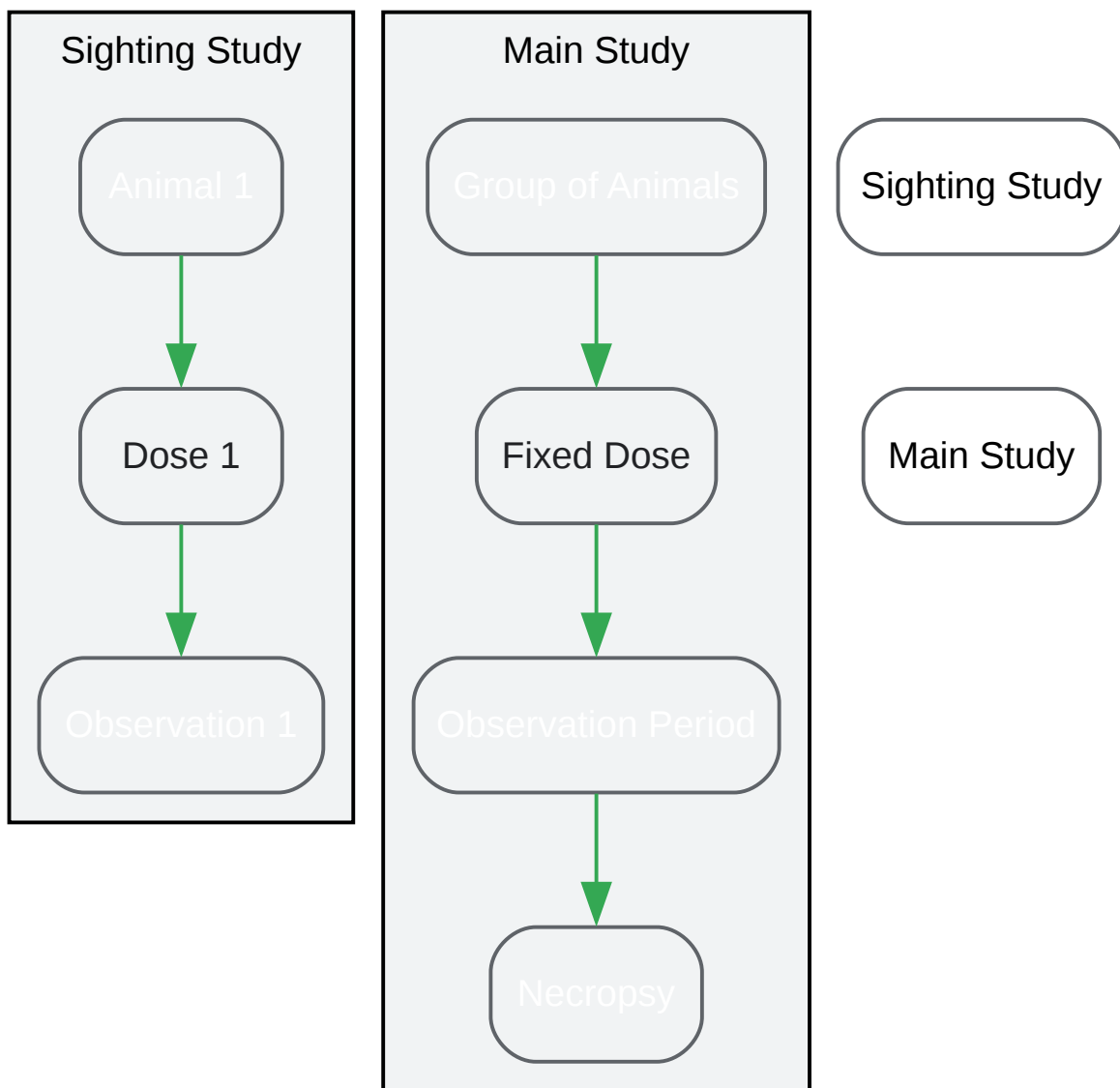
A four-generation study in rats established a NOAEL of 500 mg/kg bw/day.[\[2\]](#) No evidence of reproductive or developmental toxicity was observed at this dose.[\[2\]](#)

## Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are based on OECD guidelines.

### Acute Oral Toxicity (Based on OECD 420)

The acute oral toxicity test provides information on the hazardous effects that may arise from a single oral ingestion of a substance. The Fixed Dose Procedure, as outlined in OECD Guideline 420, is a common method.



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### General Workflow for an Acute Oral Toxicity Study (Fixed Dose Procedure).

#### Methodology:

- Animal Selection: Healthy, young adult rodents (typically rats) are used.

- **Housing and Fasting:** Animals are housed in standard conditions and fasted prior to dosing.
- **Sighting Study:** A single animal is dosed at a starting dose level to determine the appropriate dose for the main study.
- **Main Study:** A group of animals (e.g., 5 females) is dosed at the selected fixed dose level.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.

## Skin Irritation (Based on OECD 404)

This test assesses the potential of a substance to cause skin irritation.

Methodology:

- **Animal Selection:** Albino rabbits are typically used.
- **Test Substance Application:** A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch.
- **Exposure:** The exposure period is typically 4 hours.
- **Observation:** The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- **Scoring:** The severity of the skin reactions is scored according to a standardized system (e.g., Draize scale).

## Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, Based on OECD 471)

This in vitro test is used to detect gene mutations.

Methodology:

- Test System: Histidine-requiring strains of *Salmonella typhimurium* are used.
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.
- Exposure: The bacterial strains are exposed to the test substance at various concentrations.
- Scoring: The number of revertant colonies (bacteria that have mutated back to a state of histidine independence) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

## Conclusion

Due to the absence of direct toxicological data for **2,4-Pentanediol dibenzoate**, a definitive assessment of its hazard profile cannot be made. However, based on the principle of read-across from its expected metabolites, 2,4-Pentanediol and benzoic acid, it is predicted to have low acute toxicity. The potential for mild skin irritation exists. Benzoic acid has a well-established safety profile, with no significant concerns for genotoxicity or reproductive toxicity at expected exposure levels. Significant data gaps remain for 2,4-Pentanediol, particularly concerning chronic toxicity, carcinogenicity, and reproductive effects. Therefore, any application of **2,4-Pentane-1,3-diol dibenzoate** in consumer products or pharmaceuticals would necessitate a comprehensive toxicological evaluation of the parent compound.

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